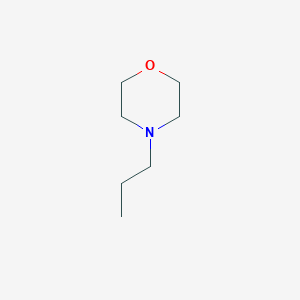
4-Propylmorpholine
Vue d'ensemble
Description
4-Propylmorpholine is a heterocyclic organic compound that contains a morpholine ring with a propyl substituent . It is commonly used in scientific research as a solvent and as a building block for the synthesis of various compounds.
Synthesis Analysis
The morpholine motif, which includes this compound, has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines and their carbonyl-containing analogs have been made from 1,2-amino alcohols, aziridines, epoxides, and related compounds .
Molecular Structure Analysis
The molecular formula of this compound is C7H14NO . The average mass is approximately 129.2 g/mol .
Physical And Chemical Properties Analysis
This compound has a boiling point of 163.4±15.0 °C at 760 mmHg and a vapor pressure of 2.1±0.3 mmHg at 25°C . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds .
Applications De Recherche Scientifique
Catalyst for Arylation Processes
4-Aminomorpholine, a related compound to 4-Propylmorpholine, has been established as a versatile catalyst in the arylation of heterocycles and ketone derivatives. This includes the 2-arylation of 5-membered heterocycles and the α-arylation of both aryl and alkyl ketone derivatives. This application is crucial for the synthesis of complex organic compounds (Shaaban et al., 2015).
Chemokine Receptor Antagonists
A series of compounds closely related to this compound, namely acyl and urea derivatives of 2-aminomethyl-4-benzylmorpholine, have been identified as CCR3 chemokine receptor antagonists. These compounds are of interest for treating asthma, allergic rhinitis, and other inflammatory diseases (Expert Opinion on Therapeutic Patents, 2004).
Synthesis and Characterization of Ionic Liquids
Research has been conducted on the synthesis and characterization of 4-benzyl-4-methylmorpholinium-based ionic liquids. These studies included assessing their physicochemical properties, cytotoxicity, and biodegradability. This research is significant for understanding the toxicity and environmental impact of such substances (Pernak et al., 2011).
Green Chemistry Applications
A study involving the palladium-catalyzed synthesis of 4-cyclohexylmorpholines from aryl ethers and lignin model compounds with morpholines was conducted. This process is valuable for producing a class of fine chemicals used in various applications (Zheng et al., 2021).
Metal Ion Extraction
The use of palladium nanoparticles attached to silica gel bonded by Silica-Bonded N-Propylmorpholine for metal ion extraction was studied. This new sorbent demonstrated efficiency in preconcentrating various metal ions in food samples (Ghaedi et al., 2012).
Enzymatic Digestibility Enhancement
In the field of bioenergy, 4-methylmorpholine N-oxide (NMMO) was compared with other ionic liquids for pretreatment of biomass to enhance enzymatic digestibility and sugar yield. This is crucial for the efficient conversion of biomass to biofuels (Katinonkul et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
4-propylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-2-3-8-4-6-9-7-5-8/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMILGIZTAZXMTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80329903 | |
| Record name | 4-propylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80329903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23949-50-0 | |
| Record name | 4-propylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80329903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-ethoxyphenyl]-](/img/structure/B1605769.png)
![3-Bromofuro[2,3-c]pyridine](/img/structure/B1605770.png)
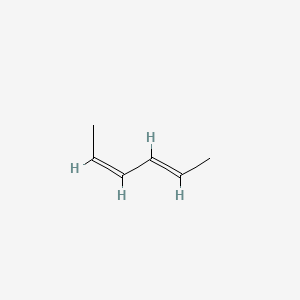

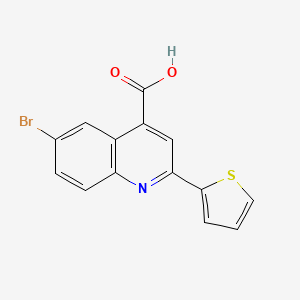

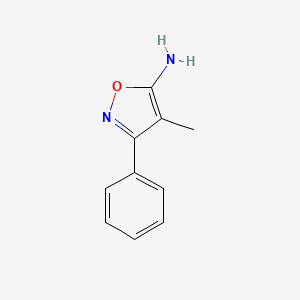
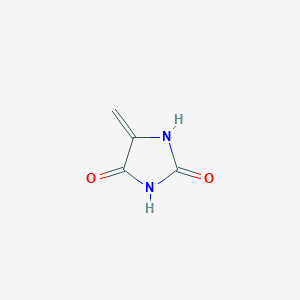
![5H-Cyclopenta[b]pyridine](/img/structure/B1605784.png)
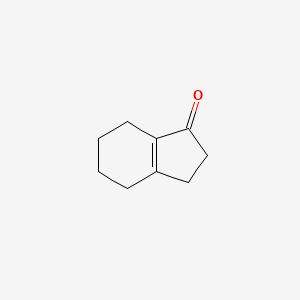


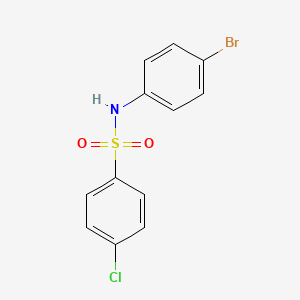
![3-Methylisoxazolo[5,4-b]pyridine](/img/structure/B1605792.png)